A Technical Guide to (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid , bearing the CAS number 957062-58-7, is a sophisticated chemical building block with significant potential in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a diaryl ether linkage, a strongly electron-withdrawing nitro group, and a versatile boronic acid moiety, makes it a valuable reagent for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity—particularly in Suzuki-Miyaura cross-coupling reactions—and its prospective applications in the development of novel therapeutics.
Core Molecular Attributes
The structural complexity of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid underpins its utility. The diaryl ether core provides a semi-rigid scaffold, while the ortho-nitro and para-trifluoromethyl substituents on one of the phenyl rings create a highly electron-deficient aromatic system. This electronic nature significantly influences the reactivity of the boronic acid group and the overall physicochemical properties of the molecule.
| Property | Value | Source |
| CAS Number | 957062-58-7 | [1] |
| Molecular Formula | C₁₃H₉BF₃NO₅ | [1] |
| Molecular Weight | 327.02 g/mol | [1] |
| SMILES | B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[O-])(O)O | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Strategic Synthesis of the Diaryl Ether Boronic Acid
Part 1: Synthesis of the Diaryl Ether Precursor
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to construct the diaryl ether linkage. This is a well-established method for forming such bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups.
-
Reaction: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene reacts with 4-bromophenol in the presence of a suitable base.
-
Causality: The nitro and trifluoromethyl groups on the electrophilic partner strongly activate the ring towards nucleophilic attack by the phenoxide ion generated from 4-bromophenol. The choice of a strong base, such as potassium carbonate or cesium carbonate, is crucial for the deprotonation of the phenol, thereby enhancing its nucleophilicity.
Experimental Protocol: Synthesis of 1-Bromo-4-(2-nitro-4-(trifluoromethyl)phenoxy)benzene
-
To a stirred solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
Part 2: Borylation of the Diaryl Ether
The final step is the conversion of the bromo-functionalized diaryl ether into the corresponding boronic acid. A common and effective method for this transformation is the lithium-halogen exchange followed by quenching with a borate ester.[2]
-
Reaction: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium, at low temperature, followed by the addition of a trialkyl borate, such as triisopropyl borate.
-
Causality: The lithium-halogen exchange generates a highly reactive aryllithium species. This nucleophile readily attacks the electrophilic boron atom of the trialkyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. Maintaining a low temperature (e.g., -78 °C) during the lithium-halogen exchange and borylation is critical to prevent side reactions.[2]
Experimental Protocol: Synthesis of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid
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Dissolve 1-bromo-4-(2-nitro-4-(trifluoromethyl)phenoxy)benzene (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).[2]
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature below -70 °C.[2]
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) and allow the mixture to warm to room temperature.
-
Stir vigorously for several hours to ensure complete hydrolysis of the boronate ester.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by acidic/basic extraction.[3]
Caption: Proposed two-part synthesis workflow.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary application of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid in drug discovery lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4][5]
The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups renders this boronic acid "electron-poor." This electronic characteristic has important implications for its reactivity in the Suzuki-Miyaura catalytic cycle. While electron-poor arylboronic acids have sometimes been considered challenging coupling partners due to slower rates of transmetalation, recent advances in catalyst systems have largely overcome these limitations.[6] In some cases, electron-poor boronic acids can even exhibit enhanced reactivity.[6]
The key steps in the Suzuki-Miyaura coupling are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide (or triflate) bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid with a base.[7]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
For the successful coupling of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid, careful selection of the catalyst, ligand, base, and solvent is crucial. Modern palladium catalysts with bulky, electron-rich phosphine ligands are often effective for coupling electron-poor boronic acids.[8]
Potential Applications in Drug Discovery
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The diaryl ether motif is present in numerous biologically active compounds. The boronic acid functionality itself has therapeutic applications, with several boronic acid-containing drugs approved for use.[9]
Therefore, (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid serves as a valuable building block for synthesizing novel compounds with potential therapeutic applications in areas such as:
-
Oncology: The development of kinase inhibitors and other anti-cancer agents often involves the construction of biaryl and heteroaryl structures, for which this boronic acid is an ideal precursor.
-
Infectious Diseases: The synthesis of novel antibacterial and antiviral agents can benefit from the introduction of the unique electronic and steric properties conferred by this reagent.
-
Neuroscience: The creation of new central nervous system (CNS) drug candidates may utilize this building block to fine-tune properties such as blood-brain barrier permeability.
Purification and Handling
Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration. This can be a reversible process. For purification, several methods can be employed:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline boronic acids.[3]
-
Acid/Base Extraction: Exploiting the acidic nature of the boronic acid, an impure sample can be dissolved in an organic solvent and extracted into a basic aqueous solution. The aqueous layer is then acidified to precipitate the purified boronic acid, which can be collected by filtration or extracted back into an organic solvent.
-
Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography on silica gel can be effective.[3] It has been reported that treating silica gel with boric acid can improve the chromatographic behavior of some boronic esters.
It is advisable to store (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid under an inert atmosphere to prevent degradation.[1]
Conclusion
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a highly functionalized and promising reagent for advanced organic synthesis, particularly in the field of drug discovery. Its electron-deficient nature, combined with the versatile reactivity of the boronic acid group, allows for the construction of complex and potentially bioactive molecules through Suzuki-Miyaura cross-coupling and other transformations. While specific experimental data for this compound is limited, a robust understanding of its synthesis and reactivity can be inferred from established chemical principles, enabling its effective utilization in research and development.
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Gąsowska-Bajger, J., et al. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2056.
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
- Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16488–16498.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
- Wang, Y., et al. (2021). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
- Silva, F., et al. (2020).
-
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemical Science. (2020). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Catalysis. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
- Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Huskie Commons. (2021). Boron Biomolecules for Medical Applications. Retrieved from [Link]
-
Organic Letters. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC.
- Han, F., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Trifluoromethoxyphenylboronic acid | 139301-27-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
